![molecular formula C26H24N4O3S B5792127 N-(4,6-DIMETHYL-2-{[(2E)-2-(4-METHYLBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE](/img/structure/B5792127.png)
N-(4,6-DIMETHYL-2-{[(2E)-2-(4-METHYLBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-DIMETHYL-2-{[(2E)-2-(4-METHYLBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMETHYL-2-{[(2E)-2-(4-METHYLBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-2-thiophenecarboxylic acid and 2-methoxybenzoyl chloride. The key steps may involve:
- Formation of the thienopyridine core through cyclization reactions.
- Introduction of the hydrazino group via condensation reactions.
- Final coupling with 2-methoxybenzamide under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIMETHYL-2-{[(2E)-2-(4-METHYLBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-DIMETHYL-2-{[(2E)-2-(4-METHYLBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyridines: A class of compounds with similar core structures, known for their diverse biological activities.
Benzamides: Compounds with a benzamide moiety, often used in medicinal chemistry.
Uniqueness
N-(4,6-DIMETHYL-2-{[(2E)-2-(4-METHYLBENZYLIDENE)HYDRAZINO]CARBONYL}THIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-[(2-methoxybenzoyl)amino]-4,6-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]thieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-15-9-11-18(12-10-15)14-27-30-25(32)23-22(21-16(2)13-17(3)28-26(21)34-23)29-24(31)19-7-5-6-8-20(19)33-4/h5-14H,1-4H3,(H,29,31)(H,30,32)/b27-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKIPICJMBQNML-MZJWZYIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



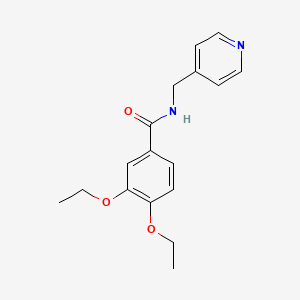
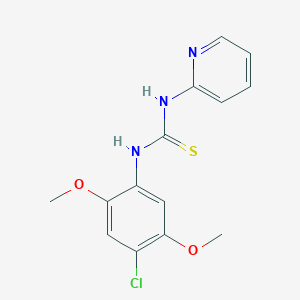
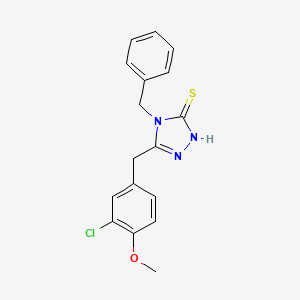
![3,4-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B5792093.png)
![4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5792108.png)
![N-{4-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5792114.png)
![N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5792116.png)
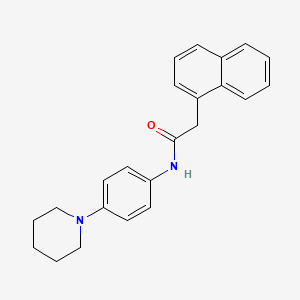
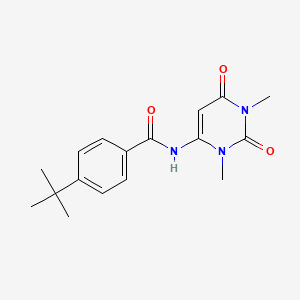
![N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B5792141.png)
![2-[(E)-{[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B5792154.png)
